N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O3/c1-20-13-16-10(8-14-11(19)9-2-3-9)15-12(17-13)18-4-6-21-7-5-18/h9H,2-8H2,1H3,(H,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLGHDIENUZUDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopropanecarboxamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine to form an intermediate, which is then reacted with cyclopropanecarboxamide . The reaction conditions often include the use of a solvent such as tetrahydrofuran and a base like sodium carbonate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Condensation Reactions: It can participate in condensation reactions with carboxylic acids and amines to form amides.
Esterification: The compound can react with alcohols to form esters.
Common reagents used in these reactions include bases like sodium carbonate and solvents such as tetrahydrofuran . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopropanecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication . This inhibition disrupts the bacterial cell cycle, leading to cell death. The compound’s anticancer activity is thought to involve the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopropanecarboxamide can be compared with other 1,3,5-triazine derivatives such as:
6-chloro-N-(4-dimethylamino-phenyl)-N′-[4-(4-methoxy-phenyl)-thiazol-2-yl]-[1,3,5]-triazine-2,4-di-amine: This compound also exhibits antimicrobial activity but has a different substitution pattern on the triazine ring.
4-(4,6-dichloro-1,3,5-triazine-2-yl)amino-benzoic acid: Known for its significant antimicrobial activity against Staphylococcus aureus.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Biological Activity
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopropanecarboxamide is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound is characterized by the following structural features:
- Morpholino Group : Enhances solubility and bioavailability.
- Triazine Moiety : Known for diverse biological activities, particularly in oncology.
- Cyclopropanecarboxamide : Affects the compound's interaction with biological targets.
The molecular formula is with a molecular weight of approximately 284.30 g/mol. The presence of these functional groups suggests potential interactions with various biological pathways.
Synthesis
The synthesis of this compound involves several key steps:
- Preparation of Triazine Derivative : Utilizing known precursors in organic synthesis.
- Formation of Cyclopropane Ring : Via cyclopropanation reactions.
- Amidation Reaction : To introduce the carboxamide functionality.
Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Research indicates that compounds with triazine structures exhibit significant antitumor properties. The proposed mechanisms include:
- Inhibition of DNA Synthesis : By interfering with the replication processes in rapidly dividing cancer cells.
- Modulation of Kinase Activity : Specifically targeting TGF-β type I receptor kinase, which plays a role in tumor progression and fibrosis .
Biological Activity
This compound has shown promising biological activities in various studies:
Antitumor Activity
Several studies have demonstrated its efficacy against different cancer cell lines:
- IC50 Values : The compound exhibited low nanomolar IC50 values in kinase assays, indicating potent inhibition of target kinases involved in tumor growth .
Selectivity and Bioavailability
The compound has been noted for its selectivity towards specific kinases with favorable pharmacokinetic profiles:
- Oral Bioavailability : Studies suggest significant systemic exposure when administered orally, making it a candidate for further development as an oral therapeutic agent .
Research Findings and Case Studies
A summary of relevant research findings is presented in the following table:
Q & A
Basic: What are the established synthetic routes for N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopropanecarboxamide, and what reagents are critical for its preparation?
Methodological Answer:
The synthesis typically involves sequential nucleophilic substitutions on a 1,3,5-triazine core. For example:
- Step 1: React 2,4,6-trichloro-1,3,5-triazine with methoxy and morpholino groups under basic conditions (e.g., K₂CO₃ in dry toluene) to introduce substituents at the 4- and 6-positions .
- Step 2: Introduce the cyclopropanecarboxamide moiety via alkylation or amidation. This may require coupling agents like EDCI/HOBt or palladium-catalyzed cross-coupling reactions .
Critical reagents include anhydrous solvents (toluene, DMF), potassium carbonate, and catalysts such as Pd(OAc)₂ for C–N bond formation .
Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions on the triazine ring and cyclopropane moiety. For example, methoxy protons appear as singlets near δ 3.8–4.0 ppm, while morpholino protons show distinct splitting patterns .
- High-Performance Liquid Chromatography (HPLC): Assess purity (>95% recommended for biological assays) using a C18 column with a methanol/water gradient .
- Mass Spectrometry (MS): High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced: How can researchers optimize reaction yields when introducing the cyclopropanecarboxamide group?
Methodological Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while toluene minimizes side reactions during nucleophilic substitutions .
- Temperature Control: Maintain reflux (80–110°C) for triazine alkylation steps to ensure complete substitution without degradation .
- Catalyst Screening: Test Pd(PPh₃)₄ or CuI for Ullmann-type couplings if traditional amidation fails. Monitor progress via TLC or in-situ IR spectroscopy .
Advanced: What strategies are used to study the compound’s interactions with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Measure binding kinetics (ka/kd) to targets like kinases or GPCRs .
- Molecular Docking: Use software (e.g., AutoDock) to model hydrogen bonding between the triazine ring’s nitrogen atoms and active-site residues .
- Cellular Assays: Test dose-dependent inhibition of pathways (e.g., PI3K/AKT) using Western blotting or luciferase reporters. Include positive controls (e.g., LY294002) for validation .
Advanced: How should researchers resolve contradictions in reported reactivity of the morpholino-triazine core?
Methodological Answer:
- Comparative Reactivity Studies: Replicate conflicting conditions (e.g., acidic vs. basic pH) and analyze products via LC-MS to identify side reactions (e.g., hydrolysis of methoxy groups) .
- Computational Analysis: Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites susceptible to nucleophilic/electrophilic attacks .
- Cross-Validation: Compare results with structurally analogous compounds (e.g., N2,N4-bis(4-ethylphenyl)-6-morpholino-1,3,5-triazine derivatives) to isolate substituent-specific effects .
Advanced: What protocols ensure stability of this compound under varying storage and experimental conditions?
Methodological Answer:
- Stability Testing: Conduct accelerated degradation studies at 40°C/75% RH over 4 weeks. Monitor decomposition via HPLC; significant degradation (>10%) warrants lyophilization or inert-atmosphere storage .
- pH Sensitivity: Avoid buffers below pH 5, where the morpholino group may protonate, altering solubility. Use neutral PBS or HEPES for in vitro assays .
- Light Protection: Store in amber vials to prevent photooxidation of the triazine ring, confirmed by UV-Vis spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
